3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin
Mode of Action
Compounds with similar structures have been found to be effective cyanoacetylating agents This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been found to lead to the formation of corresponding cyanoacetamides when reacted with heterocyclic amines This suggests that the compound might affect similar pathways, leading to downstream effects
Pharmacokinetics
A compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound might have similar ADME properties, impacting its bioavailability
Result of Action
Similar compounds have been found to undergo fast cyclization to give new 4,5-diaminopyrazole derivatives This suggests that the compound might have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The piperazine ring is then introduced through a coupling reaction with 2-(trifluoromethyl)benzoyl chloride. Finally, the pyridazine ring is formed through a cyclization reaction involving the previously synthesized intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine .
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of pyrazole, piperazine, and pyridazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-13-15(2)30(27-14)19-8-7-18(25-26-19)28-9-11-29(12-10-28)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCOCVHKXJTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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